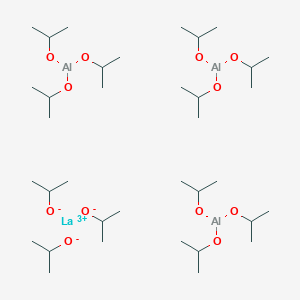![molecular formula C33H18F6IrN3 B8203664 Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B8203664.png)
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
概要
説明
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is a coordination compound that features iridium at its core, surrounded by three ligands of 2-(4,6-difluorophenyl)pyridine. This compound is known for its application as a blue phosphorescent emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) typically involves the cyclometallation of 2-(4,6-difluorophenyl)pyridine with iridium trichloride (IrCl3). The reaction is carried out at elevated temperatures, around 205°C, in the presence of water, yielding the desired product with high purity . Further purification can be achieved through techniques such as flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of iridium, which can exist in multiple oxidation states.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
科学的研究の応用
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) has a wide range of applications in scientific research:
作用機序
The mechanism by which Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) exerts its effects involves its ability to undergo energy transfer processes. In OLEDs, the compound absorbs energy and transitions to an excited state, which then decays to the ground state by emitting blue light. This process is facilitated by the high triplet state energy and low redox potential of the compound, preventing undesired redox reactions .
類似化合物との比較
Similar Compounds
Tris[2-phenylpyridinato-C2,N]iridium(III): This compound is similar but lacks the fluorine atoms, resulting in different photophysical properties.
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III): Another related compound with picolinato as an additional ligand, used in OLEDs for blue emission.
Uniqueness
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is unique due to the presence of fluorine atoms, which enhance its photophysical properties, making it highly efficient and stable as a blue emitter in OLEDs. Its ability to participate in various chemical reactions and its applications in different fields further highlight its versatility and importance .
特性
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFWLGQTIKUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18F6IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride](/img/structure/B8203654.png)


![8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8203676.png)

